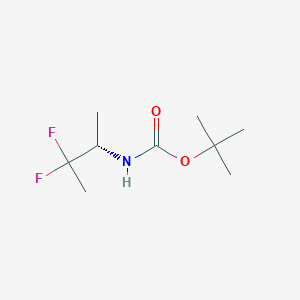

N-Boc-(S)-3,3-difluorobutan-2-amine

Description

N-Boc-(S)-3,3-difluorobutan-2-amine is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protective group and two fluorine atoms at the β-carbon of the butan-2-amine backbone. The Boc group enhances stability during synthetic processes, particularly in peptide coupling and organocatalysis, while the difluoro substitution influences electronic and steric properties, making it valuable in medicinal chemistry for modulating metabolic stability and binding affinity . The (S)-configuration ensures enantioselectivity in asymmetric synthesis. This compound is typically used as an intermediate in pharmaceutical research, such as in the development of protease inhibitors or fluorinated bioactive molecules.

Properties

Molecular Formula |

C9H17F2NO2 |

|---|---|

Molecular Weight |

209.23 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-3,3-difluorobutan-2-yl]carbamate |

InChI |

InChI=1S/C9H17F2NO2/c1-6(9(5,10)11)12-7(13)14-8(2,3)4/h6H,1-5H3,(H,12,13)/t6-/m0/s1 |

InChI Key |

KYMQUKBZPPPLNR-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C(C)(F)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(C)(F)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

One-Pot Reductive Amination

One of the most notable and efficient methods for preparing this compound involves a one-pot reductive amination of aldehydes with primary amines in the presence of a Boc-protecting agent. This method typically uses sodium triacetoxyborohydride as the reducing agent, triethylamine as a base, and dichloromethane as the solvent. The reaction proceeds under mild conditions, producing high purity products with minimal by-products.

- Starting materials: 3,3-difluorobutanal (or equivalent aldehyde) and a primary amine

- Boc-protecting agent: Di-tert-butyl dicarbonate (Boc2O)

- Reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)3)

- Base: Triethylamine (Et3N)

- Solvent: Dichloromethane (CH2Cl2)

- Conditions: Room temperature, mild stirring

- Formation of imine intermediate from aldehyde and amine.

- In situ reduction of imine to amine by sodium triacetoxyborohydride.

- Boc protection of the newly formed amine to yield this compound.

This method is favored for its operational simplicity and high yields, typically exceeding 80-90% under optimized conditions.

Boc Protection of Amines

Alternatively, Boc protection of the free amine precursor can be performed using di-tert-butyl dicarbonate (Boc2O) in the presence of a Lewis acid catalyst or base. A yttria-zirconia-based catalyst has been reported to promote efficient tert-butoxycarbonylation of amines with high yields and reaction rates, compared to slow carbamation in the absence of catalysts.

- Catalyst: Yttria-zirconia (20 wt %)

- Boc reagent: Di-tert-butyl dicarbonate (Boc2O)

- Mechanism: Activation of Boc2O carbonyl by Lewis acid sites, facilitating nucleophilic attack by the amine.

- Outcome: High-yield formation of N-Boc-protected amines, including this compound.

This method is useful when starting from the free amine and allows for selective and efficient Boc protection.

Analytical Data and Characterization

Typical characterization of this compound includes:

Comparative Analysis of Preparation Methods

Research Perspectives and Applications

The incorporation of fluorine atoms in this compound significantly affects its lipophilicity and biological interactions, making it a valuable building block for medicinal chemistry. The Boc protection strategy facilitates selective transformations, enhancing synthetic flexibility. Recent advances in flow chemistry and catalyst development continue to improve the efficiency and scalability of both protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(S)-3,3-difluorobutan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) or using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4, OsO4, CrO3/pyridine

Reduction: H2/Pd, NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines or alcohols .

Scientific Research Applications

N-Boc-(S)-3,3-difluorobutan-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological and cardiovascular diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms

Mechanism of Action

The mechanism of action of N-Boc-(S)-3,3-difluorobutan-2-amine involves its interaction with various molecular targets. The Boc group provides steric protection to the amine, allowing selective reactions at other functional groups. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic properties and hydrogen bonding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Boc-(S)-3,3-difluorobutan-2-amine with structurally or functionally analogous compounds, focusing on molecular properties, substituents, and applications.

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Differences

Substituent Effects: Fluorine vs. Hydroxy/Methyl Groups: Compared to N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid , the difluoro substitution in the target compound reduces hydrogen-bonding capacity but increases lipophilicity and metabolic resistance. Indole vs.

Protective Groups :

- Boc vs. Fmoc/Alloc : While Boc is acid-labile, Fmoc-SS-Dab(3-Aloc)-OH employs orthogonal protection (Fmoc base-sensitive, Alloc palladium-cleavable), enabling sequential deprotection in complex peptide syntheses.

Applications :

- Pharmaceutical Intermediates : The target compound’s fluorination aligns with trends in CNS drug design, whereas N-(3-fluoro-3,3-dinitropropyl)-2,2-dinitrobutan-1-amine is tailored for explosive material research due to its nitro-rich structure.

Physicochemical Properties

- Solubility: The carboxylic acid derivatives (e.g., N-Boc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid ) exhibit higher aqueous solubility than the neutral amine target compound.

- Thermal Stability : Nitro-containing analogs like N-(3-fluoro-3,3-dinitropropyl)-2,2-dinitrobutan-1-amine decompose explosively under heat, unlike the thermally stable Boc-protected amines.

Research Findings and Trends

Synthetic Utility : this compound is favored in fluorinated analog synthesis due to its straightforward Boc deprotection (e.g., using TFA) and compatibility with cross-coupling reactions .

Chiral Resolution : Unlike the racemic mixtures often seen in nitro compounds , the (S)-configuration of the target compound is critical for enantioselective applications, as highlighted in peptide coupling protocols .

Notes

- Structural nuances (e.g., fluorine placement, protective groups) dictate compound selection for specific applications, such as metabolic stability in drug candidates or controlled reactivity in peptides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.